Cycloposine Cycloposine Cycloposine is a natural product found in Veratrum californicum with data available.
Brand Name: Vulcanchem
CAS No.: 23185-94-6
VCID: VC21341795
InChI: InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1
SMILES: CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Molecular Formula: C33H51NO7
Molecular Weight: 573.8 g/mol

Cycloposine

CAS No.: 23185-94-6

Cat. No.: VC21341795

Molecular Formula: C33H51NO7

Molecular Weight: 573.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cycloposine - 23185-94-6

CAS No. 23185-94-6
Molecular Formula C33H51NO7
Molecular Weight 573.8 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1
Standard InChI Key OSOOWXRUSUHLOX-PBFVMIKGSA-N
Isomeric SMILES C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1
SMILES CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Canonical SMILES CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1

Structural Characteristics and Molecular Properties

Cycloposine’s molecular architecture combines a steroidal backbone with a glycosidic moiety. Its structural details are as follows:

PropertyValue
Molecular FormulaC₃₃H₅₁NO₇
Molecular Weight573.77 g/mol
SMILESC[C@H]1C[C@@H]2C@HNC1
InChI KeyOSOOWXRUSUHLOX-PBFVMIKGSA-N
Predicted Collision Cross-Section (CCS)[M+H]⁺: 240.8 Ų, [M+Na]⁺: 245.4 Ų, [M-H]⁻: 245.0 Ų

The compound’s stereochemistry is defined by multiple chiral centers, with a glycosidic bond linking the steroidal core to a sugar moiety. Its structural complexity is reflected in the presence of fused cyclohexane rings and hydroxyl groups, contributing to its solubility and biological activity .

Source and Biosynthesis

Cycloposine is isolated from the corn lily (Veratrum californicum), a plant endemic to the mountainous and desert regions of Nevada and California . It exists alongside other steroidal alkaloids like jervine and cyclopamine, which share structural similarities but differ in glycosylation patterns.

Key Observations on Biosynthesis

  • Glycosidic Relationship: Cycloposine is the C-3 glycoside of cyclopamine, with a glucose unit attached to the steroidal scaffold .

  • Seasonal Variability: Alkaloid concentrations in V. californicum fluctuate seasonally, with cycloposine levels in roots and rhizomes increasing from summer to fall .

  • Teratogenic Effects: Cycloposine, cyclopamine, and jervine induce cyclopia (single-eye malformation) in lambs when ingested by pregnant ewes, a phenomenon first observed in the 1950s .

Extraction and Production Methods

Efficient isolation of cycloposine from V. californicum requires optimized extraction protocols. Current methods include:

MethodSolvent/ProcessYieldAdvantages
Aqueous Pre-SoakWater or enzymatic hydrolysis6.66 g/kg Converts cycloposine to cyclopamine
Supercritical FluidsNear-critical CO₂ or ethanol>98% purity Environmentally friendly, high purity
Microwave-AssistedEthanol/water mixtures2.4 g/kg Reduced processing time

Hydrolysis of Cycloposine:
Cycloposine can be enzymatically or chemically hydrolyzed to yield cyclopamine, enhancing the availability of the bioactive aglycone for research . This process involves cleaving the glycosidic bond between the glucose moiety and the steroidal core, a critical step in producing derivatives like IPI-269609 (a Smoothened receptor inhibitor) .

Biological Activity and Mechanisms

Cycloposine’s primary biological function centers on its inhibition of the Sonic Hedgehog (Shh) signaling pathway, a key regulator of embryonic development and tumorigenesis .

Key Mechanistic Insights

  • Shh Pathway Antagonism:

    • Cycloposine binds to Smoothened (Smo), a G-protein-coupled receptor, blocking its activation by Shh ligands .

    • This inhibition disrupts downstream signaling, including the Gli transcription factors, which are critical for cell proliferation and survival .

  • Anticancer Potential:

    • Preclinical studies demonstrate that Shh pathway inhibition reduces tumor growth and metastasis in pancreatic and head/neck cancers .

    • Derivatives like saridegib (IPI-926) are in clinical trials, though cycloposine itself remains under investigation due to poor bioavailability .

  • Teratogenicity:

    • Cycloposine’s glycosidic form is less teratogenic than cyclopamine in vivo, but its hydrolysis to the aglycone may restore bioactivity .

ParameterSpecification
Storage-20°C in airtight containers
SolubilityMethanol, DMSO
HandlingAvoid skin/eye contact; use PPE
StabilityStable under recommended conditions

Teratogenic Risk:
Cycloposine’s glycosidic form reduces acute toxicity compared to cyclopamine, but its hydrolysis in vivo may restore teratogenic potential .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator